molecular formula C18H21N3O4S B5528906 (4aS*,7aR*)-1-isonicotinoyl-4-[(5-methyl-2-furyl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-isonicotinoyl-4-[(5-methyl-2-furyl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5528906
M. Wt: 375.4 g/mol
InChI Key: BGVCHCZCHQZNJM-SJORKVTESA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (4aS*,7aR*)-1-isonicotinoyl-4-[(5-methyl-2-furyl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide often involves multistep chemical reactions. For instance, the synthesis of related pyrazolo[1,5-a]pyrimidines has been described through reactions involving ethoxycarbonyl derivatives and hydrazine hydrate in acetic acid solution, leading to the formation of oxo derivatives and pyrazolopyrimidine derivatives (Chimichi et al., 1996). Similarly, other related compounds, such as bis-α,β-unsaturated ketones and nicotinonitrile derivatives, have been synthesized from different aldehydes and reacted with malononitrile or related compounds (Altalbawy, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to (4aS*,7aR*)-1-isonicotinoyl-4-[(5-methyl-2-furyl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide can be characterized using techniques like NMR spectroscopy and X-ray diffraction analysis. For instance, the structure of related pyrazolo[1,5-a]pyrimidines was established based on NMR spectroscopy and confirmed by X-ray structure analysis (Chimichi et al., 1996).

Chemical Reactions and Properties

The chemical properties of these compounds are influenced by their structural features. For example, the reactivity of the furyl and pyrazine moieties can lead to various transformations, including reactions with hydrazine derivatives, and the formation of different regioisomeric products (Chimichi et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of these compounds are often determined using analytical techniques like X-ray diffraction. The molecular and crystal structure studies provide insights into the compound's physical characteristics and stability (Mørkved et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. The presence of various functional groups such as furyl, pyrazine, and isonicotinoyl influences its reactivity in chemical transformations (Altalbawy, 2013).

properties

IUPAC Name

[(4aR,7aS)-1-[(5-methylfuran-2-yl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-2-3-15(25-13)10-20-8-9-21(17-12-26(23,24)11-16(17)20)18(22)14-4-6-19-7-5-14/h2-7,16-17H,8-12H2,1H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVCHCZCHQZNJM-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(C3C2CS(=O)(=O)C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)CN2CCN([C@@H]3[C@H]2CS(=O)(=O)C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4aR,7aS)-1-[(5-methylfuran-2-yl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyridin-4-ylmethanone

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